molecular formula C₁₉H₂₀O₅S B1140729 (4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 159407-19-9

(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B1140729
CAS No.: 159407-19-9
M. Wt: 360.42
InChI Key:
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Description

(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex carbohydrate derivative that has garnered significant interest in the field of carbohydrate chemistry. This compound is particularly noted for its role in the stereocontrolled synthesis of β-mannopyranosides, which are essential building blocks in the synthesis of various oligosaccharides, glycoconjugates, and natural products .

Mechanism of Action

Target of Action

Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside is a complex compound that has been extensively employed in the biomedical sector . It is known to exert its influence over diverse maladies, encompassing bacterial, viral, and fungal infections . It functions as a proficient α-D-glucoside analog , making it a pivotal contributor in the advancement of research targeting diverse ailments connected to glucose metabolism and carbohydrate identification .

Mode of Action

The compound’s distinctive chemical architecture facilitates targeted drug delivery and efficient cellular uptake . This precision in targeting disease-causing agents renders it an indispensable instrument in the realm of biomedicine for drug discovery and advancement .

Biochemical Pathways

The compound is known to invoke cell arrest at the G (2)-M phase by thwarting the PI3K/Akt signaling pathway . This biochemical pathway plays a crucial role in cell cycle progression, and its inhibition can lead to the halt of cell proliferation, which is beneficial in the treatment of diseases like cancer.

Pharmacokinetics

Its distinctive chemical architecture is known to facilitate efficient cellular uptake , which suggests good bioavailability

Result of Action

The compound’s action results in the alleviation of specific diseases and selectively targets drugs . Its influence over diverse maladies, encompassing bacterial, viral, and fungal infections, has been noted . Moreover, it aids in the research of diverse ailments such as cancer and viral infections .

Preparation Methods

The synthesis of (4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol typically involves the introduction of the 4,6-O-benzylidene acetal group to the mannopyranoside structure. One of the key methods for this synthesis was developed in the mid-1990s and involves the use of fluoroboric acid as a catalyst. This method allows for the purification of the product by simple crystallization, thereby enabling the production of multigram quantities of the compound . The starting material for this synthesis is often a tetraol, which undergoes benzylidenation to form the desired product .

Chemical Reactions Analysis

Properties

IUPAC Name

(4aR,6R,7S,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16+,17-,18?,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNIQCYVYFGHSI-HFHYLLLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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